molecular formula C21H14BrN B11952615 N-[(E)-9-anthrylmethylidene]-4-bromoaniline

N-[(E)-9-anthrylmethylidene]-4-bromoaniline

Cat. No.: B11952615
M. Wt: 360.2 g/mol
InChI Key: CDTZFJKBRMQGOT-UHFFFAOYSA-N
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Description

N-[(E)-9-anthrylmethylidene]-4-bromoaniline is an organic compound that features a unique structure combining an anthracene moiety with a brominated aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-9-anthrylmethylidene]-4-bromoaniline typically involves a condensation reaction between 9-anthraldehyde and 4-bromoaniline. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the imine bond. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-9-anthrylmethylidene]-4-bromoaniline can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The bromine atom on the aniline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: N-[(E)-9-anthrylmethyl]-4-bromoaniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-9-anthrylmethylidene]-4-bromoaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug design and development due to its unique structural features.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-[(E)-9-anthrylmethylidene]-4-bromoaniline is primarily based on its ability to interact with various molecular targets through its anthracene and aniline moieties. The anthracene group can participate in π-π stacking interactions, while the brominated aniline can form hydrogen bonds and engage in electrophilic aromatic substitution reactions. These interactions enable the compound to modulate the activity of specific proteins and enzymes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-9-anthrylmethylidene]-4-chloroaniline: Similar structure but with a chlorine atom instead of bromine.

    N-[(E)-9-anthrylmethylidene]-4-fluoroaniline: Similar structure but with a fluorine atom instead of bromine.

    N-[(E)-9-anthrylmethylidene]-4-iodoaniline: Similar structure but with an iodine atom instead of bromine.

Uniqueness

N-[(E)-9-anthrylmethylidene]-4-bromoaniline is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogen atoms. This property can influence the compound’s reactivity and interaction with biological targets, making it distinct from its chloro, fluoro, and iodo counterparts.

Properties

Molecular Formula

C21H14BrN

Molecular Weight

360.2 g/mol

IUPAC Name

1-anthracen-9-yl-N-(4-bromophenyl)methanimine

InChI

InChI=1S/C21H14BrN/c22-17-9-11-18(12-10-17)23-14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14H

InChI Key

CDTZFJKBRMQGOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=C(C=C4)Br

Origin of Product

United States

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